4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline
Description
4-[(Z)-2-{2-[(E)-2-[4-(Dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline is a structurally complex organic compound characterized by a quinoline core linked via conjugated ethenyl (vinyl) groups to two N,N-dimethylaniline moieties. The Z/E stereochemistry at the ethenyl bridges introduces geometric isomerism, which can significantly influence its electronic and photophysical properties.
Properties
IUPAC Name |
4-[(Z)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-31(2)26-17-11-22(12-18-26)9-15-24-21-25(30-29-8-6-5-7-28(24)29)16-10-23-13-19-27(20-14-23)32(3)4/h5-21H,1-4H3/b15-9-,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZURQWLRUTRQE-CKOAPEAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC3=CC=CC=C32)C=CC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC(=NC3=CC=CC=C32)/C=C/C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420863 | |
| Record name | F0125-1827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30506-92-4 | |
| Record name | NSC268797 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0125-1827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dimethylamino group: This step involves the reaction of the quinoline derivative with dimethylamine under basic conditions.
Formation of the ethenyl linkages: This is typically done through a Wittig reaction, where the quinoline derivative reacts with a phosphonium ylide to form the ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 303.358 g/mol. The compound features a quinoline moiety, which is significant for its biological activity, and a dimethylamino group that enhances its solubility and reactivity.
Medicinal Chemistry
The compound has shown potential in the development of antitumor agents and antimicrobial agents . Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development .
Materials Science
Due to its unique optical properties, the compound is being investigated for use in organic light-emitting diodes (OLEDs) and photonic devices .
Case Study: OLED Applications
Research from Universal Display Corporation indicated that compounds similar to 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline could enhance the efficiency of OLEDs by improving light emission and stability .
Photonics
The compound's ability to undergo photoisomerization makes it valuable in the field of photonic switches and data storage technologies.
Case Study: Photoresponsive Materials
In a study on photoresponsive materials, the incorporation of this compound into polymer matrices demonstrated improved switching speeds and durability under light exposure, suggesting its potential for advanced photonic applications .
Mechanism of Action
The mechanism by which 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The extended conjugation in its structure allows for strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline-Acrylamide Derivatives
Compounds such as (E)-3-(6-溴喹啉-4-基)-1-(4-(羟甲基)哌啶-1-基)丙-2-烯-1-酮 (6m) and (E)-3-(6-溴喹啉-4-基)-N-苯基丙烯酰胺 (6o) () share a quinoline-acrylamide backbone but differ in substituents. For example:
- 6m includes a piperidinyl-hydroxymethyl group, enhancing hydrophilicity.
N,N-Dimethylaniline Derivatives
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline () shares the N,N-dimethylaniline moiety but lacks the quinoline and ethenyl linkages. Key differences include:
- Methoxybenzylamino group: Introduces steric bulk and hydrogen-bonding capacity.
- Reduced conjugation: Absence of quinoline and ethenyl bridges limits π-orbital overlap, likely reducing fluorescence quantum yield compared to the target compound .
Ethenyl-Linked Aromatic Compounds
Substances like (E)-1-(2-(4-(1-(4-methoxyphenyl)-4-methyl-2-phenylpent-1-en-1-yl)phenoxy)ethyl)pyrrolidine () feature ethenyl groups but with distinct aromatic systems (e.g., phenoxy-pyrrolidine). These compounds prioritize conformational flexibility over rigid conjugation, which may reduce thermal stability but improve solubility in nonpolar solvents .
Stereochemical Considerations
The Z/E isomerism in the target compound contrasts with purely E-configurated analogues like 6m or 6o . Stereochemical variations can alter dipole moments and intermolecular interactions, impacting aggregation behavior and solid-state luminescence properties .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to ’s acrylamide derivatives (e.g., Heck coupling for ethenyl bridges), though specific yields and conditions are unreported .
- Electronic Properties: Dual dimethylaniline groups may result in stronger intramolecular charge transfer (ICT) compared to mono-substituted analogues, making it suitable for optoelectronic applications.
Biological Activity
4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline, often referred to as a quinoline derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The compound features a quinoline core with extended conjugation, characterized by the presence of multiple functional groups including dimethylamino and ethenyl linkages. Its IUPAC name is derived from its complex structure, which is conducive to interactions with biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The extended conjugation allows for strong non-covalent interactions, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
Antioxidant Effects
The antioxidant capacity of quinoline derivatives has been evaluated using methods such as DPPH and ABTS assays. These studies suggest that the compound possesses moderate antioxidant activity, although it may not surpass standard antioxidants like ascorbic acid .
Cytotoxicity
Toxicity assays conducted on cell lines indicate that while some derivatives exhibit cytotoxic effects against cancer cells, the specific cytotoxic profile of 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline requires further investigation to determine its therapeutic index .
Case Studies
- Antimicrobial Evaluation :
- A series of studies assessed the antimicrobial efficacy of quinoline derivatives against various pathogens. The results indicated that modifications in the structure significantly influenced their antimicrobial potency.
- Table 1 summarizes MIC values for selected compounds against common bacterial strains.
| Compound Name | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 25 | Staphylococcus aureus |
| Compound C | 15 | Pseudomonas aeruginosa |
- Antioxidant Activity Assessment :
- The antioxidant properties were evaluated using the DPPH method, revealing varying degrees of inhibition among different derivatives.
- Table 2 presents the DPPH inhibition percentages for selected compounds.
| Compound Name | DPPH Inhibition (%) |
|---|---|
| Compound A | 16.75 |
| Compound B | 4.70 |
| Compound C | 1.35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
